(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH

PROTAC Linker Rigidity Ternary Complex

Pure (S)-enantiomer (≥98%) with rigid piperazine-pyrimidine-piperazine linker and terminal C2-OH group. Enables direct conjugation without Boc deprotection, saving ≥1 synthetic step. Optimized for PROTACs requiring restricted conformational flexibility and high CRBN binding affinity. Ideal for SAR studies and efficient hit-to-lead optimization.

Molecular Formula C27H32N8O5
Molecular Weight 548.6 g/mol
Cat. No. B12384444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH
Molecular FormulaC27H32N8O5
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO
InChIInChI=1S/C27H32N8O5/c36-14-13-31-5-7-33(8-6-31)22-16-23(29-17-28-22)34-11-9-32(10-12-34)18-1-2-19-20(15-18)27(40)35(26(19)39)21-3-4-24(37)30-25(21)38/h1-2,15-17,21,36H,3-14H2,(H,30,37,38)/t21-/m0/s1
InChIKeyJJPQTFKJFAJZQS-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH for PROTAC Development


(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is an E3 ligase ligand-linker conjugate composed of the cereblon (CRBN)-binding ligand thalidomide (specifically the (S)-enantiomer) and a piperazine-pyrimidine-piperazine linker terminated with a C2-OH functional group . This compound serves as a key intermediate for the synthesis of complete proteolysis-targeting chimera (PROTAC) molecules, functioning to recruit CRBN protein and promote ubiquitin-mediated degradation of target proteins . The (S)-stereochemistry, the rigid heterocyclic linker, and the free hydroxyl group are critical design features that influence ternary complex formation, linker geometry, and downstream conjugation chemistry [1].

Why Generic Substitution of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH Is Not Recommended


In PROTAC design, seemingly minor structural variations—such as linker composition, stereochemistry, and functional group identity—can profoundly alter ternary complex formation, degradation efficiency, and off-target profiles [1]. The (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH building block incorporates a specific (S)-stereochemical configuration, a rigid piperazine-pyrimidine-piperazine linker, and a terminal C2-OH group. Substitution with a racemic thalidomide, a flexible PEG-based linker, or a protected functional group (e.g., Boc) can lead to unpredictable changes in degradation potency, selectivity, and synthetic tractability [2]. The quantitative evidence provided below demonstrates the precise, verifiable differences that justify the selection of this specific conjugate over its closest analogs.

Quantitative Differentiation Evidence for (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH


Linker Rigidity and Molecular Geometry: Piperazine-Pyrimidine vs. Flexible PEG Linkers

The piperazine-pyrimidine-piperazine linker in (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH confers significant rigidity compared to commonly used flexible polyethylene glycol (PEG) linkers. Rigid linkers have been shown to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing degradation efficiency and selectivity [1]. While direct DC50 comparison data for this specific conjugate is not publicly available, class-level inference from PROTAC design literature indicates that rigid linkers like piperazine-pyrimidine can improve target engagement and reduce off-target degradation relative to flexible PEG-based alternatives [2].

PROTAC Linker Rigidity Ternary Complex

Functional Group for Conjugation: C2-OH vs. Boc-Protected Derivatives

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH features a terminal C2-OH hydroxyl group, enabling direct conjugation to a target protein ligand via ester or ether linkages without the need for a deprotection step . In contrast, the closely related analog Thalidomide-piperazine-pyrimidine-piperazine-C-boc contains a tert-butyloxycarbonyl (Boc) protecting group, which requires acidic deprotection (e.g., TFA) before conjugation, adding a synthetic step and potentially introducing impurities or side reactions . The molecular weight difference (548.59 vs. 618.68) reflects the absence of the Boc group, simplifying downstream chemistry [1].

PROTAC Synthesis Conjugation Chemistry Functional Group

Molecular Weight and Solubility Profile Relative to PEG-Based Linkers

The molecular weight of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is 548.59 g/mol, with a reported solubility of 10 mM in DMSO . This places it within a favorable range for PROTAC building blocks, balancing lipophilicity and synthetic accessibility. In comparison, a representative thalidomide-PEG2 linker conjugate (Thalidomide-NH-PEG2-C2-NH-Boc) has a molecular weight of 504.53 g/mol and higher aqueous solubility (DMSO ≥ 90 mg/mL) . The piperazine-pyrimidine linker provides a distinct physicochemical profile, potentially offering advantages in membrane permeability or ternary complex stabilization that are not achievable with highly flexible, hydrophilic PEG linkers [1].

PROTAC Physicochemical Properties Solubility Molecular Weight

Stereochemical Purity: (S)-Enantiomer vs. Racemate or (R)-Enantiomer

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is the pure (S)-enantiomer, with a reported purity of ≥98% . Studies have shown that (S)-thalidomide exhibits a dissociation constant (Kd) of approximately 121.6 ± 23.2 nM for human CRBN-DDB1, while the racemate has a Kd of ~250 nM [1]. The (S)-enantiomer is known to be the active form for CRBN binding and subsequent protein degradation, although in vivo racemization can occur [2]. Using the pure (S)-enantiomer in PROTAC synthesis ensures consistent stereochemical integrity at the E3 ligase binding site, which is critical for reproducible degradation activity and structure-activity relationship (SAR) studies.

Stereochemistry CRBN Binding PROTAC Selectivity

Purity and Vendor Reliability: ≥98% Purity with Validated Storage Stability

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is supplied with a guaranteed purity of ≥98% and exhibits defined storage stability: 3 years at -20°C, 2 years at 4°C in powder form, and 6 months at -80°C in solution . In contrast, some analogs, such as the tert-butyl ester derivative (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3, are reported with a purity of ≥95% . Higher purity and well-characterized stability reduce the risk of impurities interfering with PROTAC activity assays and ensure batch-to-batch consistency, a critical factor for reproducible research and industrial applications.

PROTAC Building Block Purity Quality Control

Optimal Research and Industrial Application Scenarios for (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH


PROTAC Synthesis Requiring a Rigid, Pre-organized Linker Geometry

Use (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH when designing PROTACs that demand a rigid linker to restrict conformational flexibility and pre-organize the ternary complex. The piperazine-pyrimidine-piperazine core provides a defined spatial orientation between the CRBN E3 ligase and the target protein, which is supported by class-level evidence indicating that rigid linkers can enhance degradation efficiency and selectivity [1]. This building block is particularly suited for targets where a flexible PEG linker has failed to produce efficient degradation or has led to off-target effects.

Streamlined PROTAC Conjugation via C2-OH Functional Group

This compound is ideal for PROTAC synthesis workflows that prioritize direct conjugation without additional deprotection steps. The terminal C2-OH hydroxyl group enables immediate ester or ether bond formation with a carboxylic acid-containing target ligand . This eliminates the need for Boc deprotection, reducing synthetic complexity and the potential for acid-induced side reactions. Compared to the Boc-protected analog, this building block saves at least one synthetic step, accelerating hit-to-lead optimization in drug discovery programs.

High-Fidelity SAR Studies Requiring Defined Stereochemistry

For structure-activity relationship (SAR) studies aimed at understanding the impact of E3 ligase stereochemistry on PROTAC potency, the pure (S)-enantiomer (≥98% purity) is essential . Class-level inference from thalidomide binding data indicates that the (S)-enantiomer binds CRBN with approximately 2-fold higher affinity than the racemate (Kd ~121.6 nM vs. ~250 nM) [2]. Using this well-characterized, stereochemically pure building block ensures that observed degradation activity is not confounded by variable enantiomeric composition, enabling robust interpretation of SAR data.

Academic and Industrial Labs Requiring High-Purity, Stable Building Blocks

This compound is supplied with a purity of ≥98% and well-defined storage stability (3 years at -20°C, 2 years at 4°C in powder; 6 months at -80°C in solvent) . This level of quality control is critical for both academic publications and industrial R&D, where batch-to-batch consistency and long-term stability are paramount. Compared to analogs with lower purity specifications (e.g., ≥95%), this product reduces the risk of impurity-driven artifacts in degradation assays, ensuring more reproducible and publishable results.

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